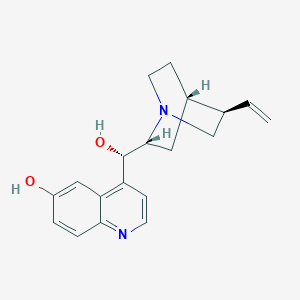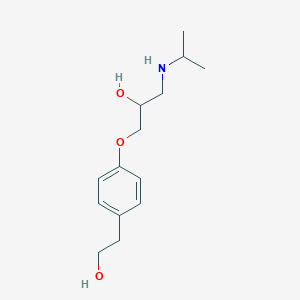
O-Déméthylmétoprolol
Vue d'ensemble
Description
L’O-Déméthyl Métoprolol est un métabolite du métoprolol, un bêta-bloqueur largement utilisé. Ce composé est formé par le métabolisme du métoprolol par l’isoforme CYP2D6 du cytochrome P450. L’O-Déméthyl Métoprolol agit comme un antagoniste des récepteurs bêta-1 adrénergiques, ce qui lui confère une importance dans le domaine de la pharmacologie cardiovasculaire .
Applications De Recherche Scientifique
L’O-Déméthyl Métoprolol a plusieurs applications en recherche scientifique :
Recherche Cardiovasculaire : Il est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des antagonistes des récepteurs bêta-adrénergiques.
Études Métaboliques : Les chercheurs utilisent ce composé pour étudier les voies métaboliques du métoprolol et d’autres bêta-bloquants.
Développement de Médicaments : Il sert de composé de référence dans le développement de nouveaux médicaments cardiovasculaires
Mécanisme D'action
L’O-Déméthyl Métoprolol exerce ses effets en antagonisant les récepteurs bêta-1 adrénergiques. Cette action entraîne une diminution de la fréquence cardiaque et de la pression artérielle, ce qui la rend efficace dans le traitement de conditions telles que l’hypertension et les arythmies. Le composé interagit avec les récepteurs bêta-1 adrénergiques, inhibant la liaison des catécholamines comme l’adrénaline et la noradrénaline, qui sont responsables de l’augmentation de la fréquence cardiaque et de la contractilité .
Analyse Biochimique
Biochemical Properties
O-Demethylmetoprolol is produced through the metabolic activity of the CYP2D6 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in drug metabolism and bioactivation . The interaction between O-Demethylmetoprolol and CYP2D6 is a key part of the drug’s metabolic pathway .
Cellular Effects
It is known that the parent drug, metoprolol, has significant effects on various types of cells, particularly those in the cardiovascular system . It is plausible that O-Demethylmetoprolol, as a metabolite of metoprolol, may have similar effects.
Molecular Mechanism
O-Demethylmetoprolol is produced when metoprolol undergoes O-demethylation, a process catalyzed by the CYP2D6 enzyme . This reaction is part of the broader metabolic pathway of metoprolol, which also includes α-hydroxylation .
Temporal Effects in Laboratory Settings
Studies on metoprolol have shown that its metabolites, including O-Demethylmetoprolol, can be detected in urine samples, indicating that they may persist in the body for some time after administration .
Metabolic Pathways
O-Demethylmetoprolol is part of the metabolic pathway of metoprolol, which is primarily metabolized by the CYP2D6 enzyme to produce α-hydroxymetoprolol and O-Demethylmetoprolol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l’O-Déméthyl Métoprolol implique la déméthylation du métoprolol. Une méthode courante consiste à utiliser l’hydroxyde de sodium pour convertir le métoprolol en son phénolate correspondant, suivi d’un traitement à l’épichlorhydrine et d’une réaction ultérieure avec l’isopropylamine . Le composé résultant est ensuite hydrolysé pour donner l’O-Déméthyl Métoprolol.
Méthodes de Production Industrielle
La production industrielle de l’O-Déméthyl Métoprolol implique généralement une synthèse chimique à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de Réactions
L’O-Déméthyl Métoprolol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire sous l’influence d’agents oxydants, conduisant à la formation de produits hydroxylés.
Réduction : Les réactions de réduction peuvent convertir l’O-Déméthyl Métoprolol en ses dérivés alcooliques correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer des groupes fonctionnels sur le cycle aromatique.
Réactifs et Conditions Courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium et les halogénoalcanes sont utilisés dans les réactions de substitution.
Principaux Produits Formés
Les principaux produits formés par ces réactions comprennent des dérivés hydroxylés, des alcools et des composés aromatiques substitués .
Comparaison Avec Des Composés Similaires
Composés Similaires
Métoprolol : Le composé parent, également un antagoniste des récepteurs bêta-1 adrénergiques.
Hydroxymétoprolol : Un autre métabolite du métoprolol présentant des propriétés pharmacologiques similaires.
Aténolol : Un bêta-bloqueur sélectif des récepteurs adrénergiques bêta-1 utilisé à des fins thérapeutiques similaires
Unicité
L’O-Déméthyl Métoprolol est unique en raison de sa formation spécifique par le métabolisme du métoprolol par le CYP2D6. Son profil pharmacocinétique et son interaction avec les récepteurs bêta-1 adrénergiques en font un composé précieux pour l’étude du métabolisme et de l’action des bêta-bloquants .
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978153 | |
| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-94-5 | |
| Record name | O-Demethylmetoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62572-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Demethylmetoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62572-94-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DEMETHYLMETOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9977TAV7FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B22071.png)
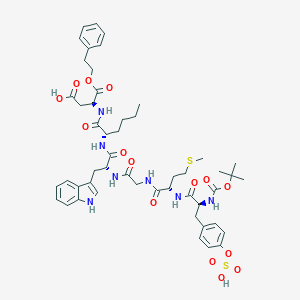
![[4-(2-Chlorophenyl)phenyl]methanol](/img/structure/B22076.png)
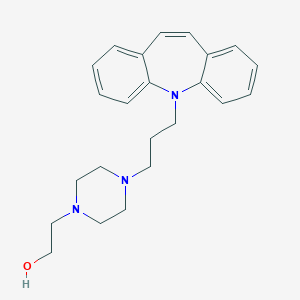
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)

![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)


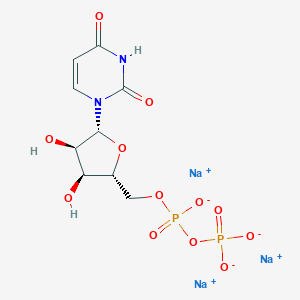

![2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B22105.png)

